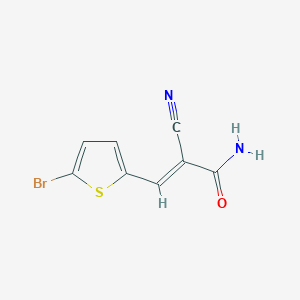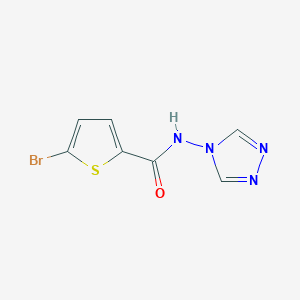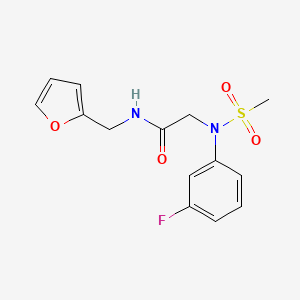
N-(4,6-dimethyl-2-pyrimidinyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-1-benzofuran-2-carboxamide, commonly known as DBF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DBF belongs to the class of benzofuran derivatives and has shown promising results in inhibiting the growth of cancer cells, improving crop yield, and reducing the environmental impact of pesticides.
科学的研究の応用
DBF has been extensively studied for its potential applications in various fields of science. In medicine, DBF has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DBF has also been shown to improve the efficacy of chemotherapy drugs by reducing drug resistance in cancer cells. In agriculture, DBF has been used as a pesticide to improve crop yield and reduce the environmental impact of pesticides. DBF has also been shown to enhance the growth of beneficial bacteria in soil, leading to improved soil fertility. In environmental science, DBF has been used as a fluorescent probe to detect heavy metal ions in water, soil, and air.
作用機序
The mechanism of action of DBF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. DBF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DBF has also been shown to inhibit the activity of protein kinase B (AKT), which is a key signaling pathway that regulates cell survival and proliferation. AKT inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DBF has been shown to have various biochemical and physiological effects in different systems. In cancer cells, DBF induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. DBF also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). In agricultural systems, DBF improves crop yield by increasing the expression of genes involved in photosynthesis and nutrient uptake. DBF also enhances the growth of beneficial bacteria in soil by increasing the expression of genes involved in nitrogen fixation and phosphorus solubilization.
実験室実験の利点と制限
DBF has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. DBF is also relatively easy to synthesize and can be obtained in large quantities. However, DBF has some limitations, including its high cost and limited availability in some regions. DBF is also relatively new and requires further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for DBF research, including its potential applications in cancer therapy, agriculture, and environmental science. In cancer therapy, DBF could be combined with other chemotherapeutic agents to improve their efficacy and reduce drug resistance. DBF could also be used as a diagnostic tool to detect cancer cells and monitor their response to therapy. In agriculture, DBF could be used to improve crop yield and reduce the environmental impact of pesticides. DBF could also be used to enhance soil fertility and promote sustainable agriculture. In environmental science, DBF could be used to detect heavy metal ions in water, soil, and air and monitor their impact on human health and the environment.
合成法
DBF can be synthesized through a simple reaction between 1-benzofuran-2-carboxylic acid and 4,6-dimethyl-2-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DBF as a white crystalline solid with a melting point of 262-264°C and a purity of over 99%.
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-7-10(2)17-15(16-9)18-14(19)13-8-11-5-3-4-6-12(11)20-13/h3-8H,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXUZKLBOLKAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)

![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)
![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)
![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)

![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)